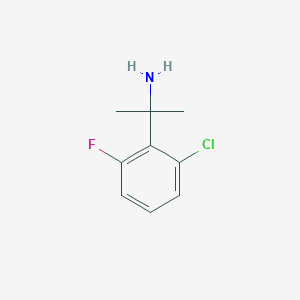

2-(2-Chloro-6-fluorophenyl)propan-2-amine

Description

Placement within the Scope of Substituted Phenylalkylamine Chemical Research

Substituted phenylalkylamines are a class of organic compounds characterized by a phenyl group attached to an amino group via a two-carbon side chain. Amphetamine is a well-known member of this class. wikipedia.org The core structure of these compounds allows for numerous substitutions on the phenyl ring, the alkyl chain, and the amino group, leading to a wide array of derivatives with varying properties. wikipedia.org

Research into substituted phenylalkylamines has historically focused on understanding their structure-activity relationships (SAR). nih.gov The addition of halogen atoms to the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule, which in turn can significantly alter its interaction with biological targets. nih.gov Studies on halogenated amphetamines have shown that the position and nature of the halogen substituent can influence their effects. nih.gov 2-(2-Chloro-6-fluorophenyl)propan-2-amine, with its specific ortho-chloro and ortho-fluoro substitutions, represents a unique combination of halogenation patterns that is of interest in the systematic exploration of the chemical space of phenylalkylamines.

Rationale for Dedicated Academic Investigation of this compound

The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring in this compound provides a clear rationale for its dedicated academic investigation. The presence of two halogen atoms in the ortho positions is expected to create significant steric hindrance, which could influence the conformation of the molecule and its binding to potential biological targets.

Furthermore, the differing electronegativity and size of chlorine and fluorine atoms offer a unique electronic environment on the aromatic ring. Research on other halogenated amphetamines has demonstrated that such substitutions can impact their pharmacological profiles. nih.gov Therefore, a detailed study of this compound would contribute to a more comprehensive understanding of how di-halogenation, particularly at the ortho positions, affects the properties of phenylalkylamines.

Historical Overview of Relevant Chemical Structures and Their Academic Study

The academic study of substituted phenylalkylamines dates back to the late 19th and early 20th centuries with the synthesis of amphetamine. wikipedia.org Early research focused on their stimulant properties. Over the decades, the synthesis and study of various derivatives have expanded our understanding of their diverse pharmacological effects.

The introduction of halogen atoms into the phenylalkylamine structure has been a significant area of research. For instance, compounds like 4-chloroamphetamine (4-CA) and 4-fluoroamphetamine (4-FA) have been studied to understand the impact of para-halogenation. nih.govnih.gov The study of di-halogenated compounds, though less common, builds upon this historical foundation. The investigation of molecules such as 2,5-dimethoxy-4-bromoamphetamine (DOB) has provided insights into the effects of multiple substitutions on the phenyl ring. wikipedia.org The academic interest in this compound is a logical progression of this historical trend, aiming to explore the effects of a novel di-halogenation pattern.

Identification of Knowledge Gaps in the Fundamental Understanding of this compound

Despite the broad interest in substituted phenylalkylamines, there is a significant knowledge gap concerning this compound. A thorough review of the scientific literature reveals a lack of dedicated studies on its synthesis, chemical characterization, and pharmacological properties. While general principles from related compounds can be extrapolated, the specific effects of the 2-chloro-6-fluoro substitution pattern remain largely uninvestigated.

Key unanswered questions include:

What are the precise conformational effects of the ortho-di-halogenation?

How does this specific substitution pattern influence its chemical reactivity and stability?

What are its potential biological targets and pharmacological effects?

The absence of empirical data on this compound represents a clear gap in the comprehensive understanding of the structure-activity relationships within the substituted phenylalkylamine class.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11ClFN/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3 |

InChI Key |

WLHAURZQIQQERG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)F)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Retrosynthetic Analysis and Precursor Chemical Identification

A logical retrosynthetic analysis of 2-(2-chloro-6-fluorophenyl)propan-2-amine suggests disconnecting the carbon-nitrogen bond or the carbon-carbon bonds of the propan-2-amine moiety. A primary disconnection of the C-N bond is less common for tertiary amines of this type. A more feasible approach involves disconnecting the bonds to the tertiary carbon atom.

One effective retrosynthetic strategy involves the disconnection of the bond between the tertiary carbon and the phenyl ring. This leads to a synthon representing a 2-amino-2-propyl cation and a 2-chloro-6-fluorophenyl anion, which in turn points to a Grignard reagent, 2-chloro-6-fluorophenylmagnesium halide, and a propan-2-imine derivative as potential starting materials.

However, a more common and practical approach is the disconnection of one of the methyl groups from the tertiary carbon. This leads to an intermediate that can be derived from a precursor containing the 2-(2-chloro-6-fluorophenyl)acetyl moiety. A further disconnection of the C-N bond in a subsequent retrosynthetic step would then lead to a ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one, and an ammonia (B1221849) equivalent.

A highly plausible retrosynthetic pathway begins with the target amine and works backward to key precursors. This can be visualized as follows:

Target Molecule: this compound

Disconnect C-N bond (via reductive amination): This points to the precursor ketone, 1-(2-chloro-6-fluorophenyl)propan-2-one, and ammonia.

Disconnect C-C bond (via Grignard reaction): This identifies 2-chloro-6-fluorobenzonitrile (B1630290) and a methyl Grignard reagent (e.g., methylmagnesium bromide) as key starting materials. masterorganicchemistry.com The nitrile serves as a robust precursor to the carbon skeleton.

Based on this analysis, the primary precursor chemicals identified are:

2-Chloro-6-fluorobenzonitrile

1-(2-Chloro-6-fluorophenyl)ethan-1-one

Methylmagnesium halide (e.g., bromide or chloride)

Ammonia or an ammonia equivalent

Classical Organic Synthesis Routes to the Compound

Traditional organic synthesis provides a foundation for the preparation of this compound, primarily through the construction of the amine functionality and the functionalization of the aromatic ring.

A prevalent method for the formation of the amine group in this context is through the reaction of a carbonyl compound with an amine, followed by reduction, a process known as reductive amination. organic-chemistry.org In the case of this compound, the corresponding ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one, would be the key intermediate. The reaction would proceed via the formation of an imine with ammonia, which is then reduced in situ to the desired primary amine.

Another classical approach involves the use of an organometallic reagent, such as a Grignard reagent, with a nitrile. masterorganicchemistry.com The reaction of 2-chloro-6-fluorobenzonitrile with two equivalents of methylmagnesium bromide would lead to a magnesium salt of a gem-diamine after the initial addition and subsequent reaction with the intermediate imine. However, a more controlled approach involves the addition of one equivalent of the Grignard reagent to form the imine, which is then hydrolyzed to the ketone and subsequently subjected to reductive amination. A direct conversion of the nitrile to the amine can also be envisioned through a modified Grignard reaction followed by a reduction step.

The table below summarizes potential classical amine formation reactions:

| Reaction Type | Precursor 1 | Precursor 2 | Reagents | Product |

| Reductive Amination | 1-(2-chloro-6-fluorophenyl)ethan-1-one | Ammonia | Reducing agent (e.g., NaBH3CN, H2/Catalyst) | This compound |

| Grignard Reaction | 2-chloro-6-fluorobenzonitrile | Methylmagnesium bromide | Diethyl ether, then H3O+ and a reducing agent | This compound |

Optimization of these reactions would involve screening various reducing agents, solvents, temperatures, and reaction times to maximize the yield and purity of the final product. For reductive amination, the choice of reducing agent is crucial to avoid side reactions. organic-chemistry.org

The synthesis of the key precursor, 2-chloro-6-fluorobenzonitrile, can be achieved through several routes. One common method starts from 2-chloro-6-fluoroaniline (B1301955). google.com This aniline (B41778) can be synthesized from o-fluoroaniline by a sequence of reactions including acetylation, sulfonation, aminolysis, deacetylation, and chlorination. rasayanjournal.co.in A more direct approach involves the halogenation of a suitable aniline precursor. google.com

Once 2-chloro-6-fluoroaniline is obtained, it can be converted to the corresponding diazonium salt, which can then be subjected to a Sandmeyer reaction using cuprous cyanide to introduce the nitrile functionality.

An alternative route to a functionalized phenyl ring could involve the direct halogenation of a fluorinated aromatic compound. For example, the chlorination of 2-fluorobenzonitrile (B118710) could be explored, although this may lead to issues with regioselectivity.

The table below outlines a potential synthetic sequence for a key precursor:

| Starting Material | Reaction | Reagents | Product |

| o-Fluoroaniline | Bromination | N-Bromosuccinimide (NBS), DMF | 4-Bromo-2-fluoroaniline |

| 4-Bromo-2-fluoroaniline | Chlorination | N-Chlorosuccinimide (NCS), DMF | 4-Bromo-2-chloro-6-fluoroaniline |

| 4-Bromo-2-chloro-6-fluoroaniline | De-bromination | H2, Pd/C, Triethylamine | 2-Chloro-6-fluoroaniline |

| 2-Chloro-6-fluoroaniline | Sandmeyer Reaction | 1. NaNO2, HCl2. CuCN, KCN | 2-Chloro-6-fluorobenzonitrile |

Since this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Stereoselective Synthesis: A powerful method for the stereoselective synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. nih.gov In this case, the asymmetric reduction of the imine formed from 1-(2-chloro-6-fluorophenyl)ethan-1-one and ammonia, using a chiral catalyst or a chiral reducing agent, would yield an enantiomerically enriched product. Chiral catalysts often employ transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. For example, a Ru(OAc)2{(S)-binap} catalyst has been shown to be effective in the highly enantioselective direct asymmetric reductive amination of similar ketones. nih.gov

Chiral Resolution: If a racemic mixture of this compound is synthesized, the enantiomers can be separated by chiral resolution. This classical technique involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine.

Modern Synthetic Chemistry Applications

Contemporary synthetic chemistry offers advanced methods that can be applied to the synthesis of this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Modern catalytic methods are particularly relevant for the stereoselective synthesis of this compound. As mentioned previously, transition metal-catalyzed asymmetric reductive amination is a state-of-the-art technique. nih.gov The use of a chiral catalyst allows for the direct conversion of the prochiral ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one, and an ammonia source into a single enantiomer of the target amine with high enantiomeric excess.

The table below provides an example of a modern catalytic method that could be applied:

| Reaction Type | Substrate | Nitrogen Source | Catalyst | Hydrogen Source | Enantiomeric Excess (ee) |

| Asymmetric Reductive Amination | 1-(2-chloro-6-fluorophenyl)ethan-1-one | Ammonium trifluoroacetate | Ru(OAc)2{(S)-binap} | H2 gas | Potentially >95% |

This catalytic approach is highly attractive due to its atom economy and the ability to generate the desired stereoisomer directly, avoiding the need for a separate resolution step. The optimization of such a catalytic system would involve screening different chiral ligands, metal precursors, solvents, and reaction conditions to achieve the highest possible enantioselectivity and yield for the specific substrate.

Flow Chemistry and Continuous Process Development for Scale-Up in Research

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of pharmaceutical intermediates, offering enhanced safety, consistency, and scalability. For the synthesis of this compound, flow chemistry provides a platform to address challenges associated with hazardous intermediates, reaction control, and process intensification. While specific continuous flow syntheses for this exact molecule are not extensively detailed in publicly available literature, the principles can be extrapolated from established flow methodologies for structurally similar α-tertiary amines. researchgate.netresearchgate.net

A prospective continuous flow process for this compound could involve the reaction of 1-chloro-3-fluoro-2-(prop-1-en-2-yl)benzene with an amine source in a heated and pressurized microreactor. The use of packed-bed reactors containing immobilized catalysts can facilitate the reaction and simplify downstream purification. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing byproduct formation. nih.gov For instance, a continuous-flow system could be designed for a Ritter-type reaction, where a suitable precursor alcohol or alkene is reacted with a nitrile under acidic conditions. This approach, when translated to a flow setup, can mitigate the risks associated with handling strong acids and exothermic reactions at a large scale. wikipedia.orgnih.gov

The table below illustrates a conceptual flow process for a generic α-tertiary amine synthesis, which could be adapted for the target compound.

Table 1: Conceptual Parameters for Continuous Flow Synthesis

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Packed-Bed Microreactor | High surface area-to-volume ratio for efficient heat and mass transfer. |

| Catalyst | Immobilized Acid Catalyst | Facilitates reaction and simplifies catalyst removal from the product stream. |

| Temperature | 80-150 °C | To be optimized for reaction rate and selectivity. |

| Pressure | 5-15 bar | To maintain solvent in the liquid phase and enhance reaction rates. |

| Residence Time | 5-30 minutes | Significantly shorter than typical batch reactions, leading to higher throughput. |

| Feed A | Precursor in organic solvent | e.g., 1-(1-azidoethyl)-2-chloro-6-fluorobenzene in acetonitrile (B52724). |

| Feed B | Reagent Stream | e.g., Reducing agent or acid catalyst solution. |

Note: The data in this table is illustrative and based on general principles of flow chemistry for similar reactions, as specific data for this compound is not available.

This continuous process would enable rapid screening of reaction conditions to identify optimal parameters for the synthesis of this compound, accelerating process development for scale-up.

Integration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process sustainability. For the synthesis of this compound, several green strategies can be envisioned.

One key principle is the use of catalytic reactions over stoichiometric reagents. For instance, employing a catalytic amount of a reusable solid acid for a Ritter-type amination would be a greener alternative to using stoichiometric amounts of strong, corrosive acids. researchgate.net Furthermore, exploring enzymatic or biocatalytic methods, such as the use of transaminases, could offer a highly selective and environmentally benign route to the chiral amine, operating under mild aqueous conditions. researchgate.net

Another green approach is the use of safer and more environmentally friendly solvents. Research into molybdenum-catalyzed allylic amination has shown that ethanol (B145695) can be a viable green solvent for such transformations. researchgate.net Electrochemical-induced benzylic C-H amination presents another innovative and green approach, avoiding the need for external oxidants and often proceeding under mild conditions. rsc.orgresearchgate.net

The principles of atom economy can be addressed by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, a direct hydroamination of an alkene precursor would be highly atom-economical. illinois.eduiastate.edunih.govnih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of reusable solid acid or enzyme catalysts (e.g., transaminase). | Reduced waste, milder reaction conditions, high selectivity. |

| Safer Solvents | Utilizing solvents like ethanol or even water in biocatalytic routes. | Reduced environmental impact and improved process safety. |

| Atom Economy | Direct hydroamination of a corresponding alkene precursor. | Maximizes the incorporation of starting materials into the product, minimizing waste. |

| Renewable Feedstocks | Exploring bio-based starting materials if precursors can be derived from them. | Reduced reliance on petrochemical feedstocks. |

| Energy Efficiency | Employing flow chemistry for better heat transfer and reduced reaction times. | Lower energy consumption compared to large-scale batch reactors. |

Note: This table presents potential applications of green chemistry principles based on general methodologies, as specific green synthesis protocols for this compound are not detailed in the available literature.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification and isolation of this compound and its synthetic intermediates are critical for ensuring high purity, which is essential for its intended applications. Given that the target molecule possesses a chiral center, enantioselective purification methods are of particular importance.

Advanced chromatographic techniques are central to achieving high purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are powerful methods for separating enantiomers. rotachrom.com SFC is often considered a greener alternative to HPLC due to its use of supercritical CO2 as the mobile phase, which reduces organic solvent consumption. rotachrom.com For larger scale purification, centrifugal partition chromatography (CPC) offers a scalable liquid-liquid chromatography technique that can handle larger sample loads. rotachrom.com

Crystallization is another key technique for purification. Diastereomeric salt formation, by reacting the racemic amine with a chiral acid, can lead to the selective crystallization of one diastereomer, which can then be treated to recover the pure enantiomer. Derivatization of the amine to its hydrochloride salt can also facilitate purification by crystallization. researchgate.net

The table below outlines various advanced purification techniques that could be applied.

Table 3: Advanced Purification Techniques

| Technique | Principle | Applicability |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | High-resolution separation of enantiomers for analytical and preparative scales. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support. | Scalable purification of intermediates and the final product. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | A classical and effective method for resolving racemic amines at a larger scale. |

| Membrane Separation | Using chiral membranes to selectively permeate one enantiomer. | An emerging technology for continuous and scalable chiral separations. acs.org |

Research on Yield Optimization and Process Efficiency

Statistical methods like Design of Experiments (DoE) can be used to efficiently screen and optimize reaction conditions such as temperature, pressure, catalyst loading, and reactant concentrations. For instance, in an asymmetric reductive amination approach, the choice of catalyst, ligand, and hydrogen pressure would be critical parameters to optimize for both yield and enantioselectivity. acs.orgacs.org

Kinetic studies are also essential to understand the reaction mechanism and identify any rate-limiting steps or byproduct formation pathways. This information can then be used to further refine the reaction conditions. For example, monitoring the reaction progress using in-situ analytical techniques like FT-IR or Raman spectroscopy can provide real-time data for process control and optimization.

The development of a robust work-up and isolation procedure is also key to maximizing the isolated yield. This includes optimizing extraction solvents, pH adjustments, and crystallization conditions. acs.org

The following table presents key areas of focus for yield optimization research.

| Process Analytical Technology (PAT) | In-situ monitoring of reaction progress and impurity profiles. | Better process understanding and control, leading to more consistent yields. |

Note: The information in this table is based on general principles of chemical process optimization, as specific yield optimization studies for this compound are not available in the public domain.

Molecular and Quantum Chemical Characterization of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 2-(2-chloro-6-fluorophenyl)propan-2-amine. Each method offers a unique perspective on the molecule's isomeric form, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

Aromatic Region: The three protons on the phenyl ring would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Aliphatic Region: The six protons of the two methyl groups are chemically equivalent and would therefore appear as a single sharp singlet. The protons of the amine group (NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbon atoms bonded to chlorine and fluorine would exhibit characteristic shifts.

Aliphatic Carbons: Two signals would correspond to the aliphatic portion: one for the quaternary carbon attached to the phenyl ring and the amine group, and another for the two equivalent methyl carbons.

Predicted NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 140 | Multiplet |

| C-Cl | - | ~130 | Singlet |

| C-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet |

| C(CH₃)₂ | - | 50 - 60 | Singlet |

| CH₃ | ~1.5 | 25 - 35 | Singlet |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. libretexts.org

The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: The most common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this molecule, the loss of a methyl radical (•CH₃) would lead to a stable iminium cation, which would likely be the base peak in the spectrum. docbrown.infodocbrown.info

Loss of the Amino Group: Cleavage of the C-N bond can also occur.

Aromatic Ring Fragmentation: The substituted phenyl ring can undergo fragmentation, although this is generally less favorable than alpha-cleavage.

Predicted Major Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₉H₁₁ClFN]⁺ | Molecular Ion |

| [M+2]+ | [C₉H₁₁³⁷ClFN]⁺ | Isotope Peak |

| [M-15]+ | [C₈H₈ClFN]⁺ | Loss of •CH₃ |

N-H Vibrations: The amine group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

C-X Vibrations: The C-Cl and C-F stretching vibrations will be found in the fingerprint region, typically below 1100 cm⁻¹ and around 1200 cm⁻¹ respectively.

Computational studies on similar molecules like 2-chloro-6-fluorotoluene (B1346809) have shown good agreement between calculated and experimental vibrational frequencies, supporting the prediction of these characteristic bands. nih.govresearchgate.net

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | ~1200 | ~1200 |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region due to π → π* transitions of the phenyl ring. The presence of the halogen and amine substituents will influence the wavelength and intensity of these absorptions. It is anticipated that the primary absorption bands would be observed in the 200-300 nm range.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The rotation around the single bond connecting the phenyl ring and the isopropyl group is a key conformational feature of this molecule. chemistrysteps.com The presence of bulky ortho substituents (chlorine and fluorine) will create significant steric hindrance, restricting this rotation and favoring a conformation where the isopropyl group is oriented to minimize interactions with the halogens. Computational modeling would be a valuable tool to determine the most stable conformers and the energy barriers between them.

Tautomerism: Tautomerism is not a significant consideration for this compound. The molecule exists in the amine form, and there are no readily available protons that can shift to form a stable tautomer.

Electronic Structure and Reactivity Studies via Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

Without computational studies, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound remain undetermined. The HOMO-LUMO energy gap, a critical indicator of a molecule's kinetic stability and chemical reactivity, is therefore unknown. FMO analysis is crucial for predicting how a molecule will interact with other species, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface maps are invaluable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is essential for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, as well as the sites most susceptible to chemical attack. In the absence of these calculations for this compound, a predictive understanding of its intermolecular interactions and reactive sites is limited.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory is a powerful computational method used to predict a variety of molecular properties with high accuracy. These can include optimized molecular geometry, vibrational frequencies, and various electronic properties. The absence of DFT studies on this compound means that a robust, theoretically-backed understanding of its structural and electronic characteristics is not currently available in the public domain.

While the synthesis and potential applications of this compound may be documented, its fundamental quantum chemical properties have not been reported in peer-reviewed literature. This represents a significant gap in the scientific understanding of this compound. Future computational studies would be invaluable in elucidating its electronic structure, reactivity, and potential for various chemical applications.

Computational Modeling and Structure Based Research of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. Methods such as Density Functional Theory (DFT) can be employed to model the electron distribution and orbital energies of 2-(2-Chloro-6-fluorophenyl)propan-2-amine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap often suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of QM calculations, illustrating the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show electronegative potential around the fluorine, chlorine, and nitrogen atoms, indicating regions susceptible to electrophilic attack or involved in hydrogen bonding. Conversely, electropositive regions would highlight areas prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from QM Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Note: The values in this table are illustrative and represent typical ranges for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Furthermore, MD simulations can model the interactions between the compound and solvent molecules, typically water, to predict its solvation properties. researchgate.net The simulation can show how water molecules arrange around the amine and halogenated phenyl ring, forming hydrogen bonds and other non-covalent interactions. This information is vital for understanding the compound's solubility and how it behaves in a biological environment.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Virtual screening involves docking a library of compounds, or in this case, this compound, against a panel of known protein structures. nih.gov This process can identify potential protein targets for which the compound may have a high binding affinity, thereby suggesting its potential therapeutic applications. The screening would prioritize proteins where the compound fits well into the binding site and forms favorable interactions.

Once potential targets are identified, detailed molecular docking studies can predict the specific binding mode and estimate the binding affinity. For this compound, the amine group could act as a hydrogen bond donor, while the aromatic ring could engage in hydrophobic or pi-stacking interactions. The chlorine and fluorine substituents can also influence binding through halogen bonding or by altering the electronic properties of the ring. The docking software calculates a scoring function to estimate the binding free energy, which correlates with the binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Receptors

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Kinase A | -8.2 | Hydrogen bond with backbone carbonyl, hydrophobic interactions in the active site |

| GPCR B | -7.5 | Salt bridge with an acidic residue, pi-stacking with a phenylalanine residue |

| Ion Channel C | -6.9 | Cation-pi interaction with a tryptophan residue, hydrophobic interactions with aliphatic residues |

Note: The protein targets and binding affinities in this table are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogs

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for a series of analogs of this compound and correlating them with experimentally determined activities or properties.

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Once a statistically significant model is developed, it can be used to predict the activity or properties of new, unsynthesized analogs. This allows for the rational design of more potent or selective compounds.

Table 3: Hypothetical QSAR Data for Analogs of this compound

| Analog | R1-group | LogP | Predicted Activity (IC50, µM) |

| 1 | H | 2.5 | 5.2 |

| 2 | -CH3 | 2.9 | 3.1 |

| 3 | -OH | 2.1 | 8.7 |

| 4 | -OCH3 | 2.8 | 4.5 |

Note: This table presents hypothetical data to illustrate the QSAR concept.

Cheminformatics and Data Mining for Identification of Related Chemical Entities and Trends

Cheminformatics and data mining techniques involve the use of computational tools to analyze large chemical databases. By searching for compounds structurally similar to this compound, it is possible to identify trends in biological activity and properties. For instance, if many structurally related compounds are known to interact with a specific class of receptors, it is plausible that this compound may also exhibit similar activity. This approach can provide valuable leads for further investigation and help to build a broader understanding of the compound's potential pharmacological profile.

Molecular Pharmacodynamics and Target Interaction Mechanisms of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Implications for Structure-Based Chemical Design Based on Molecular InteractionsWithout any data on the molecular interactions of 2-(2-Chloro-6-fluorophenyl)propan-2-amine with biological targets, it is not possible to discuss the implications for structure-based chemical design.

Insufficient Data to Elucidate Molecular Signaling Pathways of this compound

A thorough review of available scientific literature reveals a significant gap in the understanding of the molecular pharmacodynamics of this compound, particularly concerning its interaction with cellular signaling pathways. At present, there is no specific research detailing the G-protein coupling mechanisms or the subsequent activation of second messenger systems for this particular compound.

While the broader class of phenethylamines, to which this compound belongs, is known to interact with various G-protein coupled receptors (GPCRs), the specific G-proteins (e.g., Gs, Gi/o, Gq/11) that this compound may activate or inhibit remain uncharacterized. Consequently, the downstream effects on second messenger molecules such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG) have not been elucidated.

Research into structurally related compounds, such as other halogenated amphetamine derivatives, suggests that minor alterations in chemical structure can significantly change receptor affinity and signaling outcomes. However, direct extrapolation of these findings to this compound would be speculative and scientifically unsound without dedicated experimental data.

Due to the absence of published research on the signaling pathway elucidation at the molecular level for this compound, a detailed and accurate account for the requested section cannot be provided. Further investigation through in vitro studies, such as radioligand binding assays, GTPγS binding assays, and second messenger accumulation assays, would be necessary to characterize its molecular pharmacology.

Information regarding the metabolic pathways of this compound is not publicly available.

Following a comprehensive search for scientific literature, no specific data was found on the metabolic pathways and biotransformation of the chemical compound this compound. The requested detailed information for the specified outline, including in vitro studies, cytochrome P450 metabolism, conjugative pathways, and metabolite identification, is not available in the public domain through the conducted searches.

General principles of drug metabolism suggest that xenobiotics, such as the compound , typically undergo Phase I and Phase II biotransformations to facilitate their excretion.

Phase I reactions , primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver, introduce or expose functional groups. nih.gov These oxidative reactions can include processes like hydroxylation, N-dealkylation, and deamination. researchgate.net The purpose of these modifications is to increase the polarity of the compound. nih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). wikipedia.org These processes further increase water solubility, aiding in the elimination of the substance from the body. wikipedia.org

Predictive Approaches

In the absence of experimental data, computational or in silico models are often employed to predict the metabolism of new chemical entities. nih.gov Tools like SyGMa (Systematic Generation of potential Metabolites), BioTransformer, and GLORYx use rule-based approaches or machine learning algorithms to forecast potential metabolites based on the parent compound's structure. nih.govnih.gov These predictive methods can suggest likely sites of metabolic reactions, such as which parts of the molecule are susceptible to oxidation by CYP enzymes or conjugation. nih.gov However, these are theoretical predictions and require validation through in vitro or in vivo experimental studies. nih.gov

Without specific studies on this compound, any discussion of its metabolic fate would be purely speculative. The scientific community has not published research that would allow for a detailed and accurate description as per the requested article structure.

Metabolic Pathways and Biotransformation Studies of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Research into the Role of Other Drug-Metabolizing Enzymes (e.g., Flavin-containing monooxygenases (FMO), Monoamine oxidases (MAO))

While specific studies on the metabolism of 2-(2-Chloro-6-fluorophenyl)propan-2-amine by Flavin-containing monooxygenases (FMOs) and Monoamine oxidases (MAOs) are not extensively detailed in publicly available literature, the chemical structure of the compound suggests that these enzymes could potentially be involved in its biotransformation. Both FMOs and MAOs are known to metabolize amine-containing compounds.

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that catalyze the oxygenation of xenobiotics containing soft nucleophiles, such as nitrogen and sulfur atoms. nih.govwikipedia.org These enzymes are distinct from the cytochrome P450 system and are involved in Phase I metabolism. nih.gov The general function of FMOs is to convert lipophilic xenobiotics into more polar, oxygenated metabolites that can be more readily excreted. wikipedia.org Given that this compound contains a primary amine, it is a potential substrate for FMO-catalyzed N-oxygenation. The initial product of FMO-catalyzed metabolism of a primary amine would be a hydroxylamine. This can be further oxidized, potentially leading to a nitrone, which can then be hydrolyzed to an aldehyde and a hydroxylated primary amine. ucl.ac.uk The introduction of nitrogen heteroatoms into a molecule can shift its metabolism away from CYP enzymes and towards FMOs. bioivt.com

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines. They are located on the outer mitochondrial membrane and are important in the metabolism of both endogenous neurotransmitters and exogenous amine-containing compounds. evotec.com The presence of a primary amine in this compound makes it a plausible candidate for metabolism by MAOs. The reaction catalyzed by MAO would involve the removal of the amine group and conversion of the parent compound into an aldehyde. nih.gov This aldehyde can then be further metabolized, for instance, by aldehyde dehydrogenase to a carboxylic acid. nih.gov

Table of Potentially Involved Non-CYP Enzymes and Their Catalytic Actions

| Enzyme Family | Potential Catalytic Action on this compound | Expected Initial Metabolite |

| Flavin-containing monooxygenases (FMO) | N-oxygenation of the primary amine | Hydroxylamine derivative |

| Monoamine oxidases (MAO) | Oxidative deamination of the primary amine | Aldehyde derivative |

Analytical Research Methodologies for Detection and Quantification of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 2-(2-Chloro-6-fluorophenyl)propan-2-amine, various chromatographic techniques are essential for its isolation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally unstable compounds. A reversed-phase HPLC method is typically the first approach for a molecule of this nature. nih.govsielc.com Method development would involve the systematic optimization of several parameters to achieve adequate separation from impurities and degradants.

The development process begins with selecting an appropriate stationary phase, with C18 columns being a common choice for phenethylamine-like compounds. nih.gov The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate), is adjusted to optimize retention and peak shape. The pH of the aqueous phase is a critical parameter for basic compounds like amines, as it controls their ionization state and, consequently, their retention on the column.

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is fit for its intended purpose. lcms.cz Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Summary

This table presents hypothetical data for a developed HPLC method for this compound, based on typical values for analogous compounds.

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time | Approx. 6.5 min |

| Validation Parameters | |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Limit of Quantification (LOQ) | 0.5 µg/mL nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites on the column. iu.edu To overcome these issues and increase volatility, derivatization is a common and necessary step. nih.govresearchgate.net

Acylation is one of the most widely used derivatization procedures for the GC analysis of primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride react with the amine group to form a less polar, more stable, and more volatile derivative. iu.eduresearchgate.net This not only improves peak shape but also enhances sensitivity when using an electron capture detector (ECD).

The development of a GC method involves selecting an appropriate capillary column (e.g., a mid-polarity column like a DB-5 or DB-17) and optimizing the oven temperature program to ensure the separation of the derivatized analyte from any by-products or impurities. acs.org

Table 2: Representative Gas Chromatography (GC) Method Parameters

This table outlines hypothetical parameters for a GC method following derivatization of the target analyte.

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) iu.edu |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain. This means it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often have different pharmacological effects, determining the enantiomeric purity is crucial. Chiral chromatography is the primary technique for this purpose. skpharmteco.comresearchgate.net

This separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). researchgate.net For HPLC, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives are widely used and are effective for a broad range of compounds, including amines. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. google.com Method development involves screening different CSPs and mobile phases (both normal and reversed-phase) to find the optimal conditions for resolution. skpharmteco.comresearchgate.net

Table 3: Example Chiral HPLC Method for Enantiomeric Purity

This table provides a hypothetical set of conditions for the chiral separation of this compound enantiomers.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) researchgate.net |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it invaluable for trace-level quantification and structural elucidation, especially when coupled with a chromatographic separation technique.

For quantifying low concentrations of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comyoutube.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Sample preparation is critical and typically involves protein precipitation or liquid-liquid extraction to remove matrix components that can interfere with the analysis. chromatographyonline.comnih.gov An internal standard, often a stable isotope-labeled version of the analyte, is added to correct for variations in sample processing and instrument response. chromatographyonline.com

The analysis is usually performed in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent selectivity and minimizes background noise.

Table 4: Hypothetical LC-MS/MS Method Parameters for Quantification in Plasma

This table illustrates potential parameters for a bioanalytical LC-MS/MS method.

| Parameter | Condition / Value |

| Sample Preparation | Protein precipitation with acetonitrile chromatographyonline.com |

| LC Conditions | |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient elution) |

| Flow Rate | 0.4 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 188.1 (Hypothetical) |

| Product Ion | m/z 129.1 (Hypothetical, corresponding to loss of C3H8N fragment) |

| LLOQ in Plasma | < 1 ng/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and structural characterization of volatile and semi-volatile compounds. nih.gov As with standard GC, derivatization of this compound is necessary to improve its chromatographic properties. iu.edu

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and acts as a "fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pathways. For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) can provide additional confirmation of the structure. In cases where the molecular ion is not observed with EI, softer ionization techniques like Field Ionization (FI) can be employed. jeol.com

Table 5: Potential Mass Fragments in GC-MS Analysis (Post-TFAA Derivatization)

This table lists hypothetical but plausible mass-to-charge (m/z) ratios for the trifluoroacetyl derivative of the target compound.

| m/z (Hypothetical) | Possible Fragment Identity |

| 283 | [M]⁺ (Molecular ion of TFA derivative) |

| 268 | [M-CH₃]⁺ (Loss of a methyl group) |

| 155 | [C₇H₄ClF]⁺ (Fragment of the chlorofluorophenyl ring) |

| 128 | [C₇H₅FCl]⁺ (Chlorofluorobenzyl fragment) |

| 69 | [CF₃]⁺ (Fragment from TFA derivative) |

Spectrophotometric and Spectrofluorometric Methods in Research Applications

Spectrophotometric and spectrofluorometric methods offer sensitive and selective means for the detection and quantification of this compound, particularly in research settings. These techniques are based on the interaction of the compound with electromagnetic radiation.

Direct UV-Vis spectrophotometry can be employed for the analysis of this compound due to the presence of the substituted benzene (B151609) ring, which acts as a chromophore. ijpsi.org The aromatic ring absorbs ultraviolet light, and the specific wavelength of maximum absorbance (λmax) can be used for quantification. ijpsi.org However, for enhanced sensitivity and to overcome matrix interference, derivatization of the primary amine group is a common strategy. libretexts.orgnih.gov

Derivatization involves reacting the analyte with a reagent to form a new compound with improved spectrophotometric or spectrofluorometric properties. libretexts.org For primary amines like this compound, several derivatizing agents are available.

| Derivatizing Agent | Resulting Derivative | Detection Method | Key Advantages |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Fluorescence | High sensitivity, rapid reaction |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorenylmethyloxycarbonyl derivative | UV and Fluorescence | Stable derivatives, suitable for various detectors |

| 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) | Dinitrophenyl derivative | UV-Vis | Forms highly conjugated products with strong absorbance |

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, which can be detected with high sensitivity. libretexts.orgnih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to form derivatives that are detectable by both UV and fluorescence detectors. libretexts.orgresearchgate.net 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, reacts with primary and secondary amines to yield dinitrophenyl (DNP) derivatives that strongly absorb UV-Vis light. libretexts.org

The choice of derivatization reagent and reaction conditions, such as pH and temperature, must be optimized to ensure complete and reproducible derivatization for accurate quantification. nih.gov

For fluorinated compounds such as this compound, 19F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful analytical tool. nih.govnih.gov 19F-NMR is highly sensitive and can provide detailed structural information about the fluorine-containing analyte and its potential degradation products. nih.gov This technique allows for the rapid identification and quantification of organofluorine compounds in a sample. nih.gov

Development of Immunoassays and Biosensors for Specific Detection (if applicable for research tools)

Immunoassays and biosensors represent advanced analytical tools that offer high specificity and sensitivity for the detection of target analytes like this compound. These methods are particularly valuable in complex biological matrices.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal upon interaction with the target analyte. nih.gov For the detection of this compound, which is a primary amine, biosensors based on amine oxidases could be developed. nih.gov These enzymes catalyze the oxidation of amines, producing hydrogen peroxide or a change in pH, which can be detected by an electrochemical transducer. nih.gov

The development of such a biosensor would involve immobilizing the amine oxidase onto an electrode surface. The sensitivity and selectivity of the biosensor would depend on the specific enzyme used and the method of immobilization. Different types of electrochemical biosensors, including amperometric, potentiometric, and conductometric sensors, could be explored for this purpose. nih.gov

| Analytical Tool | Principle | Potential Application for this compound |

| Immunoassays | Antibody-antigen recognition | Screening and quantification in biological fluids, leveraging cross-reactivity of existing amphetamine assays or developing a specific assay. |

| Biosensors | Biorecognition element (e.g., enzyme) and transducer | Rapid and selective detection in various matrices using amine oxidase-based electrochemical sensors. |

Optimization of Sample Preparation Techniques for Various Research Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before analysis. nih.govwebsiteonline.cnamericanpharmaceuticalreview.com The choice of the sample preparation technique depends on the physicochemical properties of the analyte and the nature of the research matrix (e.g., biological fluids, water, soil).

Liquid-Liquid Extraction (LLE) is a widely used technique based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgyoutube.com For an amine compound like this compound, the pH of the aqueous phase can be adjusted to control its charge state and, consequently, its solubility in the organic phase. wpmucdn.com At a basic pH, the amine will be in its neutral form and more soluble in an organic solvent, facilitating its extraction from an aqueous matrix. wpmucdn.com Conversely, at an acidic pH, it will be in its protonated, charged form and more soluble in the aqueous phase. wpmucdn.com

Solid-Phase Extraction (SPE) is another powerful and versatile technique for sample cleanup and concentration. chromatographyonline.com SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. chromatographyonline.com The analyte is then eluted with a small volume of a suitable solvent. For a compound with the characteristics of this compound, a variety of SPE sorbents could be employed, including:

Reversed-phase sorbents (e.g., C18, C8): These nonpolar sorbents retain nonpolar to moderately polar compounds from a polar matrix. nih.gov

Cation-exchange sorbents: These sorbents can retain the protonated amine at an acidic pH.

Polymeric sorbents: These offer a wider range of selectivity and can be used for various compounds. researchgate.net

Optimization of SPE involves selecting the appropriate sorbent, conditioning the sorbent, loading the sample at an optimal pH, washing away interferences, and eluting the analyte with a minimal volume of a strong solvent. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the stationary phase and is then thermally desorbed into the analytical instrument, typically a gas chromatograph. The choice of fiber coating is crucial for the selective extraction of the target analyte. tiaft.org

The following table summarizes the key parameters to be optimized for each technique:

| Sample Preparation Technique | Key Optimization Parameters |

| Liquid-Liquid Extraction (LLE) | Choice of organic solvent, pH of the aqueous phase, solvent-to-sample volume ratio, extraction time. |

| Solid-Phase Extraction (SPE) | Sorbent type and mass, sample pH and volume, wash solvent composition, elution solvent composition and volume. |

| Solid-Phase Microextraction (SPME) | Fiber coating, extraction time and temperature, sample agitation, desorption conditions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Chloro 6 Fluorophenyl Propan 2 Amine Analogs

Systematic Substitution Analysis on the Phenyl Ring (e.g., halogen, alkyl, methoxy)

Systematic substitution on the phenyl ring of phenethylamine (B48288) and cathinone (B1664624) analogs has been shown to profoundly affect their potency and selectivity, particularly at monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The nature, position, and size of the substituent are critical determinants of the pharmacological profile.

For the parent compound, 2-(2-chloro-6-fluorophenyl)propan-2-amine, the phenyl ring is substituted at the 2- and 6-positions with a chlorine and a fluorine atom, respectively. These halogen substitutions are expected to significantly influence the molecule's properties.

Research Findings from Analogs:

Halogen Substitution: In studies of methcathinone (B1676376) analogs, halogen substitution on the phenyl ring has been shown to alter activity. For instance, a 4-fluoro substitution in cathinone analogs often results in compounds that fail to produce significant locomotor stimulation compared to the unsubstituted parent compound. nih.gov However, adding a trifluoromethyl group at the para-position can enhance selectivity toward SERT. acs.orgresearchgate.net The presence of halogens, being electron-withdrawing, alters the electronic distribution of the phenyl ring, which can affect receptor binding and transporter interaction.

Alkyl and Methoxy (B1213986) Substitution: The addition of alkyl groups, such as a 4-methyl group (mephedrone), or a 3,4-methylenedioxy group (methylone), to the cathinone scaffold generally shifts the selectivity of the compound towards SERT. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) analyses have demonstrated that the steric bulk of substituents at the para-position plays a crucial role in determining DAT vs. SERT selectivity, with larger groups favoring SERT interaction. acs.orgshulginresearch.netnih.gov Conversely, methoxy substitutions have been found to produce mixed effects, sometimes reducing dopamine reuptake inhibitory activity. biomolther.org

The table below summarizes the general effects of phenyl ring substitutions on the activity of cathinone analogs, which provides a framework for predicting the behavior of this compound analogs.

| Substituent Type | Position | General Effect on Activity/Selectivity | Example Analog |

|---|---|---|---|

| Methyl (-CH₃) | 4- (para) | Shifts selectivity towards SERT; potent releaser. frontiersin.orgshulginresearch.net | Mephedrone (4-methylmethcathinone) |

| Trifluoromethyl (-CF₃) | 4- (para) | Enhances SERT selectivity, often reduces DAT potency. acs.orgresearchgate.net | 4-Trifluoromethylmethcathinone |

| Methoxy (-OCH₃) | 4- (para) | Generally decreases stimulant and DAT releasing effects. nih.govbiomolther.org | Methedrone (4-methoxymethcathinone) |

| Methylenedioxy | 3,4- | Shifts selectivity toward SERT. frontiersin.org | Methylone |

| Halogen (e.g., -F, -Cl) | 4- (para) | Variable; can decrease stimulant activity but influence transporter selectivity. nih.gov | Flephedrone (4-fluoromethcathinone) |

Modifications to the Propan-2-amine Core Structure (e.g., chain length, branching)

Modifications to the propan-2-amine core, which includes the ethylamine (B1201723) backbone and the α-methyl group, are critical for determining both the potency and the mechanism of action of these compounds (i.e., whether they act as a substrate/releaser or a reuptake inhibitor/blocker).

Research Findings from Analogs:

α-Alkyl Group: The presence and size of the α-alkyl group (the methyl group in the propan-2-amine moiety) are significant. Removing this group, as in α-desmethylcathinone, can lead to inactive compounds in behavioral assays. nih.govresearchgate.net Increasing the size of the α-substituent from methyl to ethyl (e.g., butylone) can shift the compound's mechanism from a releasing agent to a reuptake inhibitor. nih.gov QSAR studies have shown a direct correlation between the size and lipophilicity of the α-substituent and the potency as a DAT reuptake inhibitor. nih.gov

Alkyl Chain Length: Extending the alkyl chain of the amine substituent can also have a profound impact. For instance, increasing the length of the N-alkyl group in some cathinone series enhances potency at DAT. frontiersin.orgub.edu Studies on β-phenethylamine derivatives have shown that compounds with longer alkyl groups at the amine position tend to have stronger dopamine reuptake inhibitory activities. biomolther.orgnih.gov

The following table details how modifications to the core structure of cathinone and phenethylamine analogs influence their pharmacological properties.

| Modification | Structural Change | Observed Effect | Example |

|---|---|---|---|

| α-Substituent Size | Increase from methyl to ethyl | Shifts mechanism from releaser to reuptake inhibitor. nih.gov | Butylone (α-ethyl analog of methylone) |

| N-Alkyl Chain Length | Increase from N-methyl to N-ethyl | Increases DAT inhibition potency. frontiersin.orgub.edu | N-ethyl-pentedrone vs. Pentedrone |

| Removal of α-Methyl Group | Propanamine to Ethanamine | Often leads to loss of in vivo stimulant activity. nih.govresearchgate.net | α-desmethylcathinone |

| N-Alkylation | Primary amine to secondary/tertiary | Can lead to partial agonism and reduced potency. nih.gov | N-methyl and N,N-dimethyl phenethylamines |

Stereochemical Influences on Molecular Interactions (e.g., enantiomer-specific binding)

The α-carbon of the propan-2-amine moiety is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (S) and (R). Stereochemistry is a critical factor in the biological activity of many phenethylamines and cathinones, as biological targets like receptors and transporters are themselves chiral.

Research Findings from Analogs:

Enantiomeric Potency: For cathinone and methcathinone, the (S)-enantiomer is consistently found to be more potent as a central nervous system stimulant and as a dopamine-releasing agent than the (R)-enantiomer. nih.govvcu.edunih.gov This stereoselectivity indicates a specific and constrained binding orientation within the monoamine transporter binding pocket.

Enantiomeric Selectivity: The two enantiomers can also exhibit different selectivity profiles. For mephedrone, the (S)-enantiomer is a significantly more potent serotonin releaser than the (R)-enantiomer, while the (R)-enantiomer is primarily responsible for the rewarding and locomotor effects, likely mediated by dopamine. nih.gov This highlights how stereochemistry can dissect the dopaminergic and serotonergic activities of a compound.

The table below illustrates the differential activity of enantiomers for key cathinone analogs.

| Compound | Enantiomer | Observed Activity |

|---|---|---|

| Cathinone | (S)-(-)-Cathinone | More potent stimulant than the (R)-isomer. nih.govnih.gov |

| (R)-(+)-Cathinone | Less potent stimulant. nih.govnih.gov | |

| Methcathinone | (S)-(-)-Methcathinone | More potent as a DA and NE releasing agent. nih.gov |

| (R)-(+)-Methcathinone | Less potent releaser. vcu.edu | |

| Mephedrone | (S)-Mephedrone | Potent 5-HT releaser; less potent DA releaser. nih.gov |

| (R)-Mephedrone | More potent DA releaser; primarily responsible for rewarding effects. nih.gov |

Impact of Substituents on Electronic and Steric Parameters, and Their Correlation with Biological Activity

The biological activity of this compound analogs is governed by a combination of electronic, steric, and lipophilic properties of the substituents. QSAR studies are instrumental in deconvoluting these effects and establishing mathematical correlations between these physicochemical parameters and activity. rasayanjournal.co.inubaya.ac.id

Research Findings from Analogs:

Steric Effects: Steric bulk is a major determinant of activity. QSAR analysis of para-substituted methcathinone analogs revealed a significant correlation between the steric parameter (Taft's E_s) of the substituent and the drug's selectivity for DAT versus SERT. shulginresearch.netnih.gov Larger, bulkier groups at the para-position generally decrease DAT selectivity and increase SERT activity. acs.org This suggests that the binding pocket of DAT is more sterically constrained than that of SERT.

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) influences the molecule's interaction with its target. The chloro and fluoro groups in this compound are both strongly electron-withdrawing, which would decrease the electron density of the phenyl ring. While QSAR studies on methcathinones found that electronic parameters (Hammett's σ_p) did not significantly correlate with transporter selectivity, electronic descriptors have been successfully used in QSAR models for other phenethylamine series to predict psychotomimetic activity. nih.govtandfonline.com

Lipophilicity: Lipophilicity (log P or π) is crucial for a drug's ability to cross the blood-brain barrier and access central targets. While important, its correlation with the specific activity at the transporter level can be complex. In some QSAR studies, lipophilicity was not the primary driver of transporter selectivity compared to steric factors. nih.gov

Design and Synthesis of Novel Analogs for Comprehensive SAR/SPR Exploration

The rational design and synthesis of novel analogs are essential for building a comprehensive SAR and for optimizing lead compounds. acs.orgnih.govresearchgate.net For phenethylamine-type molecules, synthetic strategies are well-established and allow for systematic structural modifications.

A common synthetic route for producing cathinone analogs, which could be adapted for analogs of this compound, typically involves the following steps:

Starting Material: Begin with a commercially available or synthesized substituted propiophenone (B1677668) (e.g., 2-chloro-6-fluoropropiophenone).

α-Bromination: The propiophenone is brominated at the α-position (the carbon adjacent to the carbonyl group) using a brominating agent like bromine (Br₂) in the presence of a catalyst. acs.org

Amination: The resulting α-bromoketone is then reacted with the desired amine (in this case, ammonia (B1221849) or a protected form for the primary amine) to yield the final cathinone analog. The product is often isolated as a hydrochloride salt. acs.org

By systematically varying the starting propiophenone (to change the phenyl ring substituents) and the amine used in the final step (to modify the N-substituents), a diverse library of analogs can be created to thoroughly explore the SAR.

Computational SAR/SPR Approaches (e.g., 3D-QSAR, Pharmacophore Modeling)

Computational methods are powerful tools for understanding SAR/SPR at a three-dimensional level and for guiding the design of new molecules.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting 3D contour maps visualize regions where specific properties are favorable or unfavorable for biological activity. acs.orgnih.gov

CoMFA studies on β-phenethylamines have successfully created models where the steric field contributed significantly (e.g., 61%) to the model's predictive power. nih.gov The resulting maps show areas where increased steric bulk is disfavored (reducing potency) and areas where it is favored. nih.gov

Such models can provide direct, visual clues for designing new analogs. For example, a map might indicate that a bulky group is disfavored at the para-position of the phenyl ring but tolerated at the ortho-position, guiding chemists on where to place substituents. acs.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. babrone.edu.infiveable.me A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or by superimposing a set of known active ligands and extracting their common features (ligand-based). babrone.edu.in This model then serves as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening.

These computational approaches are invaluable for prioritizing the synthesis of new analogs, reducing the time and cost associated with traditional trial-and-error methods in drug discovery. researchgate.netnih.gov

Broader Academic Implications and Future Research Directions

Contributions of 2-(2-Chloro-6-fluorophenyl)propan-2-amine Research to Fundamental Medicinal Chemistry Principles

Investigations into "this compound" and related structures contribute significantly to the foundational principles of medicinal chemistry. The specific substitution pattern of a chloro and a fluoro group on the phenyl ring offers a valuable case study for understanding the nuanced effects of halogenation on a molecule's pharmacokinetic and pharmacodynamic properties.

The presence of halogens can influence a range of critical parameters in drug design, as detailed in the table below.

| Physicochemical Property | Influence of Halogenation |

| Lipophilicity | Halogens generally increase a molecule's lipophilicity, which can affect its ability to cross biological membranes. |

| Metabolic Stability | The introduction of halogens, particularly fluorine, can block sites of metabolism, leading to a longer biological half-life. |

| Binding Affinity | Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. |

| Electronic Effects | The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions. |

Research on "this compound" allows for a systematic exploration of these principles, providing data to refine predictive models in drug discovery.

Potential for Understanding Novel Pharmacological Mechanisms and Biological Pathways

The structural similarity of "this compound" to known psychoactive compounds, such as amphetamines and cathinones, suggests its potential as a tool to probe novel pharmacological mechanisms. Synthetic cathinones are known to interact with monoamine transporters, affecting the levels of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the synaptic cleft. nih.gov By studying how the specific halogenation pattern of "this compound" modulates its interaction with these transporters and receptors, researchers can gain a deeper understanding of the structure-activity relationships that govern psychoactivity and neurotoxicity. nih.gov This could lead to the identification of new biological pathways involved in neurological and psychiatric disorders.

Advancement of Synthetic Methodologies and Chemical Reaction Design